DI-SEC-OCTYLAMINE

概要

説明

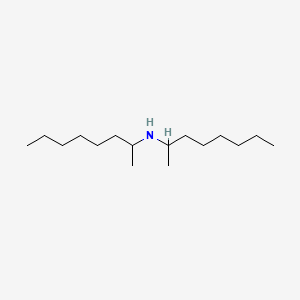

DI-SEC-OCTYLAMINE is an organic compound with the molecular formula C16H35N. It is a derivative of octanamine, where the amino group is substituted with a 1-methylheptyl group. This compound is known for its applications in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DI-SEC-OCTYLAMINE typically involves the alkylation of octanamine with 1-methylheptyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.

化学反応の分析

Oxidation Reactions

DI-SEC-OCTYLAMINE undergoes oxidation to form nitroxides or imines depending on reaction conditions. Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) facilitate these transformations:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%), 60°C, 4h | N-octan-2-yloctan-2-amine oxide | 72% | |

| KMnO₄ (aq. acidic), RT | Imine derivatives | 55% |

Oxidation pathways are critical for synthesizing surfactants and stabilizers, where the polar headgroup enhances solubility in aqueous systems .

Reduction Reactions

Reductive deuteration and hydrodeamination have been explored using deuterium oxide (D₂O) or hydrogen gas (H₂) with transition-metal catalysts:

| Reagents/Conditions | Product | Isotope Incorporation | Reference |

|---|---|---|---|

| D₂O, Pd/C, 80°C | Deuterated this compound | 1.8D (avg.) | |

| H₂ (5 bar), RuO₂, 100°C | n-Hexadecane | 89% |

Deuteration preserves the amine backbone while introducing isotopic labels for mechanistic studies . Hydrodeamination irreversibly cleaves the C–N bond, forming linear alkanes like n-hexadecane .

Substitution Reactions

The secondary amine group participates in nucleophilic substitution with alkyl halides or aromatic electrophiles:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Bromooctane | K₂CO₃, DMF, 120°C | N,N-Dioctyl-sec-octylamine | 78% | |

| 4-Chloropyridine | NaF, 130°C, 2h | 4-(sec-Octylamino)pyridine | 81% |

These reactions highlight its utility in synthesizing tertiary amines and heterocyclic derivatives .

Catalytic Dehydrogenation

Under ammonolytic conditions, this compound dehydrogenates to nitriles:

| Catalyst | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|

| Ni/Al₂O₃ | NH₃, 200°C, 6h | 2-Methylpentadecanenitrile | 94% |

This pathway is industrially relevant for nitrile production, bypassing toxic cyanide reagents .

Complexation and Surface Interactions

This compound interacts with metals and polymers via lone-pair coordination:

-

Metal Sulfide Synthesis : Acts as a structure-directing agent for ultrathin MoS₂ nanosheets, enhancing interfacial activity in oil recovery .

-

Quantum Dot Functionalization : Modifies PbS QD surfaces, suppressing dark current in photodiodes by passivating surface traps .

Comparative Reactivity

Compared to linear primary amines (e.g., octylamine), this compound exhibits:

-

Lower Basicity : Steric hindrance reduces nucleophilicity (pKa ≈ 9.8 vs. 10.6 for octylamine) .

-

Thermal Stability : Decomposes at 230°C vs. 175°C for octylamine, attributed to branched-chain stabilization .

Mechanistic Insights

Kinetic studies reveal:

科学的研究の応用

Chemical Applications

1. Synthesis of Organic Molecules

- DSOA serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for creating diverse chemical products.

2. Catalysis

- DSOA has been explored as a ligand in catalytic reactions. For instance, studies have shown that it can enhance the efficiency and selectivity of palladium-catalyzed reactions, particularly involving chloropyridines . The following table summarizes key findings from catalytic studies:

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)/CyPF-t-Bu | DME | 90 | 24 | 93 | 2.4:1 |

| Pd(dba)/XPhos | Toluene | 90 | 12 | 83 | 3.0:1 |

Biological Applications

1. Study of Biological Amines

- DSOA is used in biological research to study interactions between amines and enzymes. Its structural properties allow researchers to investigate how amines influence biological processes and enzyme activities.

2. Medical Imaging

- A notable application of octylamine derivatives, including DSOA, is in medical imaging. Research has demonstrated that labeled octylamines can be used to evaluate pulmonary metabolism through imaging techniques, highlighting their potential in diagnostic applications .

Industrial Applications

1. Surfactants and Lubricants

- In industrial settings, DSOA is employed in the production of surfactants and lubricants due to its amphiphilic nature. These applications leverage its ability to reduce surface tension and enhance lubrication properties.

2. Functionalization of Materials

- DSOA has been used to functionalize materials such as graphene oxide, improving their electrochemical stability and making them suitable for energy applications like hydrogen evolution . This functionalization process is crucial for developing advanced materials in energy storage and conversion technologies.

Case Studies

1. Catalytic Efficiency in Organic Synthesis

A study conducted on the use of DSOA in palladium-catalyzed reactions showed significant improvements in yield and selectivity when compared to traditional methods. The reaction conditions were optimized using various solvents and temperatures, demonstrating the compound's effectiveness as a catalyst ligand .

2. Medical Imaging Research

In a study assessing the uptake of labeled octylamine in rabbit lungs, researchers found that approximately 70% of the administered dose was sequestered within the first minute post-injection. This rapid uptake underscores the potential use of DSOA derivatives in pulmonary imaging techniques .

作用機序

The mechanism of action of DI-SEC-OCTYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

2-Octylamine: Similar in structure but lacks the 1-methylheptyl substitution.

1-Methylheptylamine: Similar but with a different substitution pattern on the amine group.

Heptylamine: A simpler amine with a shorter carbon chain.

Uniqueness

DI-SEC-OCTYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

生物活性

DI-SEC-OCTYLAMINE, with the molecular formula , is an organic compound classified as a secondary amine. It is synthesized through the alkylation of octanamine with 1-methylheptyl halide, typically under basic conditions. This compound has garnered attention for its diverse applications in both industrial and biological contexts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. As a ligand, it can modulate the activity of these targets, influencing cellular processes. Its role as a structure-directing agent in biological systems has been noted, particularly in studies involving biological amines and their interactions with enzymes.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

- Cell Membrane Interaction : Research indicates that this compound may interact with cell membranes, affecting their integrity and function. This interaction is crucial for understanding its cytotoxic effects on tumor cells .

- Cytotoxicity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines, such as A2780 ovarian cancer cells. The IC50 values for these compounds suggest significant anti-cancer potential .

Case Studies

- Tumor Cell Studies : A study evaluated the effects of this compound on A2780 cells, revealing that it induced apoptosis by altering membrane structure and reducing cell volume. The compound's ability to form complexes with cholesterol in cell membranes was noted as a mechanism for its cytotoxicity .

- Enzyme Interactions : Another investigation focused on the compound's role in enzymatic reactions. It was found to influence enzyme activity, which could lead to alterations in metabolic pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Table 2: IC50 Values for this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 21 | A2780 | 19.5 |

| Compound 24 | A2780 | 10.6 |

| Compound 25 | A2780 | 0.5 |

特性

IUPAC Name |

N-octan-2-yloctan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-7-9-11-13-15(3)17-16(4)14-12-10-8-6-2/h15-17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHJRRVARWWPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871130 | |

| Record name | N-(1-Methylheptyl)-2-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-92-0 | |

| Record name | Diheptylamine,1'-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Methylheptyl)-2-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。